Nami-A

Description

Properties

IUPAC Name |

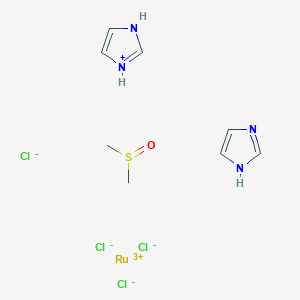

1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;ruthenium(3+);tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4N2.C2H6OS.4ClH.Ru/c2*1-2-5-3-4-1;1-4(2)3;;;;;/h2*1-3H,(H,4,5);1-2H3;4*1H;/q;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZBTXZRLXLLKO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C.C1=C[NH+]=CN1.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl4N4ORuS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201653-76-1 | |

| Record name | 1H-Imidazole (OC-6-11)-tetrachloro(1H-imidazole-κN3)[1,1′-(sulfinyl-κS)bis[methane]]ruthenate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201653-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NAMI-A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201653761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAMI-A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60487Z56XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture and Biological Landscape of Nami-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nami-A, or Imidazolium-trans-tetrachloro(dimethylsulfoxide)imidazoleruthenium(III), is a ruthenium-based coordination complex that has garnered significant attention in the field of medicinal inorganic chemistry. Unlike traditional platinum-based chemotherapeutics that primarily target cell proliferation, this compound has distinguished itself through its potent and selective anti-metastatic properties. This technical guide provides an in-depth exploration of the chemical structure, biological activity, and experimental framework of this compound.

Chemical and Physicochemical Properties

This compound is the imidazolium salt of the coordination complex [RuCl₄(DMSO)(Im)]⁻, where DMSO is dimethyl sulfoxide and Im is imidazole.[1] It was developed as an improved, non-hygroscopic, and more stable version of its predecessor, NAMI (the sodium salt).[2]

Chemical Structure

The chemical formula for this compound is C₈H₁₅Cl₄N₄ORu(III)S, and it has a molecular weight of 458.18 g/mol .[3] The central ruthenium(III) ion is octahedrally coordinated. Four chloride ions occupy the equatorial positions, while a dimethyl sulfoxide (DMSO) ligand (S-bonded) and an imidazole ligand are in the axial positions. The complex anion is paired with an imidazolium cation.

Physicochemical Data

This compound's biological activity is intrinsically linked to its chemical properties, particularly its stability and redox potential. It is considered a prodrug that undergoes activation in the physiological environment.[1]

| Property | Value / Description | Reference |

| Molecular Formula | C₈H₁₅Cl₄N₄ORu(III)S | [3] |

| Molecular Weight | 458.18 g/mol | [3] |

| Appearance | Orange solid | [4] |

| Solubility | Good water solubility | [4] |

| Stability | More stable in solid state than NAMI. In aqueous solution, it undergoes hydrolysis, with the rate dependent on pH.[1][5] | [1][5] |

| Redox Potential | E° = +235 mV vs NHE. This relatively high potential allows it to be reduced to the more reactive Ru(II) species by biological reducing agents like ascorbic acid and glutathione. |

Synthesis Overview

The synthesis of this compound and its analogues typically involves the reaction of a ruthenium(III) precursor with the desired ligands in an appropriate solvent. While a detailed, step-by-step protocol for the industrial synthesis is proprietary, the general laboratory-scale synthesis can be inferred from the preparation of this compound-type complexes. This involves the reaction of H(DMSO)₂[trans-RuCl₄(DMSO-S)₂] with an excess of imidazole.

Mechanism of Action and Biological Activity

This compound's mechanism of action is multifaceted and distinct from cytotoxic anticancer agents. Its primary strength lies in its ability to inhibit cancer metastasis.

Activation and Cellular Uptake

This compound is a prodrug that becomes activated upon entering the bloodstream.[1] At physiological pH (7.4), it undergoes hydrolysis where a chloride ligand is replaced by a water molecule, forming a neutral aquo complex.[1] It is believed that the reductive environment within a tumor facilitates the reduction of Ru(III) to the more kinetically labile and reactive Ru(II) species, which can then interact with biological targets.[6]

Anti-Metastatic Effects

The anti-metastatic activity of this compound is well-documented in preclinical models. It has been shown to be effective against lung metastases in various tumor models, including MCa mammary carcinoma and Lewis lung carcinoma.[1][7] This effect is largely independent of direct cytotoxicity.[8]

Key anti-metastatic actions include:

-

Inhibition of Cell Invasion: this compound inhibits the invasion of tumor cells through the extracellular matrix, a crucial step in metastasis.[9] This has been demonstrated in Matrigel invasion assays.

-

Modulation of Cell Adhesion: The compound can affect the adhesion of cancer cells to the extracellular matrix.[4]

-

Inhibition of Matrix Metalloproteinases (MMPs): this compound has been shown to inhibit the activity of MMP-9, an enzyme critical for the degradation of the extracellular matrix, with an IC₅₀ of approximately 1 mM.[9]

Signaling Pathways

This compound's biological effects are mediated through its interaction with several signaling pathways. It has been reported to inhibit the MAPK/ERK signaling pathway and has also been shown to be a selective inhibitor of the KCa3.1 potassium channel, which is overexpressed in some cancer cells and plays a role in cell cycle progression.[5]

Quantitative Experimental Data

In Vitro Cytotoxicity

The in vitro cytotoxicity of this compound is a subject of some debate. While it is generally considered to have very low to negligible cytotoxicity against a wide range of solid tumor cell lines (often over 1000 times less cytotoxic than cisplatin), some studies have reported significant cytotoxic effects against specific leukemia cell lines.[3][8][9]

| Cell Line | Cancer Type | IC₅₀ (µM) | Comments | Reference |

| A2780 | Ovarian | > 100 | 72h incubation | [10] |

| Ovcar-3 | Ovarian | > 100 | 72h incubation | [10] |

| AsPC-1 | Pancreatic | > 100 | 72h incubation | [10] |

| HL-60 | Promyelocytic Leukemia | Not confirmed to be cytotoxic in recent studies | Conflicting reports exist | [8] |

| K562 | Chronic Myelogenous Leukemia | Reported to be cytotoxic in some studies | [5] | |

| B16F1 | Mouse Melanoma | ~90% survival at 1 µM | [7] |

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in mice have been crucial in demonstrating the anti-metastatic potential of this compound.

| Parameter | Value / Description | Animal Model | Reference |

| Effective Dose (Anti-metastatic) | 35 mg/kg/day for 6 consecutive days (i.p.) | MCa mammary carcinoma bearing mice | [1] |

| Toxicity | Observed at 50 mg/kg/day (i.v. for 5 days) | Swiss CD1 mice | [6] |

| Blood Concentration | Rapidly decreases; <10% of administered dose after 5 min (i.v.) | Swiss CD1 mice | [6] |

| Half-life (t₁/₂) | ~18 hours (mono-compartment model) | Swiss CD1 mice | [6] |

| Organ Distribution | Relatively high lung concentration; no brain penetration | Swiss CD1 mice | [6] |

Experimental Protocols

In Vivo Anti-Metastatic Mouse Model

This protocol outlines a general procedure for evaluating the anti-metastatic efficacy of this compound in a murine model of mammary carcinoma.

In Vitro Matrigel Invasion Assay

This assay is used to quantify the inhibitory effect of this compound on tumor cell invasion.

-

Preparation:

-

Coat the upper surface of a Transwell chamber insert (8-µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.

-

Culture tumor cells (e.g., B16F10 melanoma) and serum-starve them for several hours.

-

-

Assay Procedure:

-

Pre-treat the serum-starved cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for a specified time (e.g., 1 hour).

-

Seed the treated cells in serum-free media into the upper compartment of the Matrigel-coated Transwell insert.

-

Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower compartment.

-

Incubate for 24-48 hours at 37°C to allow for cell invasion.

-

-

Quantification:

-

Remove non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields.

-

Calculate the percentage of invasion inhibition relative to an untreated control.

-

MMP-9 Inhibition Assay

The effect of this compound on the enzymatic activity of MMP-9 can be assessed using a fluorometric assay.

-

Reagents:

-

Recombinant human MMP-9.

-

A fluorogenic MMP-9 substrate (e.g., a FRET-based peptide).

-

Assay buffer.

-

This compound at various concentrations.

-

-

Assay Procedure:

-

In a microplate, combine the assay buffer, this compound at the desired concentrations, and the MMP-9 enzyme.

-

Incubate for a short period to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Determine the rate of the enzymatic reaction for each this compound concentration.

-

Calculate the percentage of MMP-9 inhibition for each concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Conclusion

This compound represents a significant departure from the paradigm of cytotoxic cancer chemotherapy. Its unique chemical structure and properties confer a novel mechanism of action centered on the inhibition of metastasis. While its journey through clinical trials has faced challenges, the extensive preclinical data underscore its potential as a targeted anti-metastatic agent. The information and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic promise of this intriguing ruthenium complex.

References

- 1. In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arts.units.it [arts.units.it]

- 3. This compound is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Blood concentration and toxicity of the antimetastasis agent this compound following repeated intravenous treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combined therapy of the antimetastatic compound this compound and electroporation on B16F1 tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of this compound Cytotoxic Effects toward Leukemia Cell Lines: A Slippery Ground Giving Misleading Messages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of NAMI-A

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAMI-A, or (ImH)[trans-RuCl₄(DMSO-S)(Im)], is a ruthenium(III) coordination complex that has been a subject of extensive research in medicinal inorganic chemistry.[1][2] Unlike traditional platinum-based cytotoxic agents, this compound exhibits a unique pharmacological profile characterized by low cytotoxicity and a remarkable ability to inhibit cancer metastasis.[1][3] It was the first ruthenium-based anti-cancer agent to enter clinical trials and is considered a prodrug that undergoes activation in vivo through hydrolysis.[2][4] This guide provides a detailed overview of the synthesis and characterization methods for this compound, intended to serve as a technical resource for researchers in oncology and drug development.

Synthesis of this compound

The synthesis of this compound involves the reaction of a ruthenium(III) precursor with the imidazole ligand. The following protocol is a representative method adapted from procedures for analogous this compound-type complexes.[4]

Experimental Protocol

Objective: To synthesize Imidazolium [trans-tetrachloro(dimethylsulfoxide)(imidazole)ruthenate(III)] (this compound).

Materials:

-

Hydrogen trans-tetrachlorobis(dimethylsulfoxide)ruthenate(III) - H(DMSO)₂[trans-RuCl₄(DMSO-S)₂] (precursor)

-

Imidazole (Im)

-

Methanol (reagent grade)

-

Diethyl ether (reagent grade)

Procedure:

-

Dissolve the precursor, H(DMSO)₂[trans-RuCl₄(DMSO-S)₂], in a minimal amount of methanol.

-

In a separate flask, dissolve a stoichiometric equivalent of imidazole in methanol.

-

Add the imidazole solution dropwise to the stirred solution of the ruthenium precursor.

-

Stir the resulting reaction mixture vigorously at room temperature for approximately 1.5 to 2 hours.

-

During the reaction, a yellow-orange precipitate of this compound will form.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold methanol and then with diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the final product under vacuum to yield this compound as a crystalline solid.

Synthesis Workflow

Figure 1. General workflow for the synthesis of this compound.

Characterization Methods

A comprehensive characterization of this compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to probe the structure of the complex in solution. Due to the paramagnetic nature of the Ru(III) center, the NMR signals are typically broad.

Experimental Protocol (¹H NMR):

-

Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Data Presentation:

Table 1: Spectroscopic Data for this compound

| Technique | Parameter | Observed Value/Range |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | The paramagnetic nature of Ru(III) results in broad and significantly shifted signals. A computational study reports the following calculated ¹H pNMR shifts: Imidazole (coordinated) protons appear at approximately 27.5, 17.5, and 12.5 ppm; DMSO protons appear around 15.0 ppm.[5] |

| ¹³C NMR | Chemical Shift (δ) | Specific experimental data for ¹³C NMR chemical shifts of this compound were not available in the searched literature. Signals are expected to be broad due to paramagnetism. |

| UV-Vis | λmax | In aqueous solution (pH 7.4), this compound shows a characteristic absorption peak around 390 nm, which diminishes upon hydrolysis.[6] |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the mass-to-charge ratio (m/z) of the complex, confirming its molecular weight.

Experimental Protocol (ESI-MS):

-

Prepare a dilute solution of this compound (approx. 10-50 µM) in a suitable solvent, typically methanol or acetonitrile/water.

-

Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in negative ion mode to detect the anionic complex [trans-RuCl₄(DMSO)(Im)]⁻.

-

Analyze the resulting spectrum for the parent ion peak.

Data Presentation:

Table 2: Mass Spectrometry and Elemental Analysis Data for this compound

| Technique | Parameter | Value |

|---|---|---|

| ESI-MS | [M]⁻ (calculated) | m/z 390.8 for [C₅H₉Cl₄N₂ORuS]⁻ |

| [M]⁻ (observed) | A specific experimental value for the parent ion was not available in the searched literature. | |

| Elemental Analysis | %C (calculated) | 20.97% |

| %H (calculated) | 3.30% |

| | %N (calculated) | 12.23% |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of this compound, including bond lengths and angles.

Experimental Protocol:

-

Grow single crystals of this compound suitable for diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (often 100 K) using a diffractometer with Mo Kα or Cu Kα radiation.

-

Solve the crystal structure using direct methods and refine the structural model against the collected data.

Data Presentation: While the structures of several this compound-type complexes have been determined by X-ray diffraction, specific crystallographic data for this compound itself was not found in the performed searches.[4] The expected structure consists of a pseudo-octahedral ruthenium(III) center.[3]

Table 3: Key Structural Parameters for this compound (Expected)

| Parameter | Description | Expected Value/Geometry |

|---|---|---|

| Coordination Geometry | Geometry around Ru(III) | Pseudo-octahedral |

| Ligand Positions | Equatorial | Four chloride (Cl⁻) ligands |

| Axial | One S-bonded dimethylsulfoxide (DMSO-S) and one imidazole (Im) ligand |

| Counter-ion | | Imidazolium (ImH)⁺ |

Characterization Workflow

Figure 2. General workflow for the characterization of this compound.

Mechanism of Action: Key Signaling Pathways

The anti-metastatic activity of this compound is not fully elucidated but is known to involve the modulation of several key cellular signaling pathways, distinct from direct cytotoxicity.

Inhibition of the Ras/Raf/MEK/ERK Pathway

This compound has been shown to interfere with the Ras/Raf/MEK/ERK signaling cascade, a critical pathway for cell proliferation and survival. By inhibiting this pathway, this compound can suppress the expression of genes involved in tumor progression.

Figure 3. this compound's inhibition of the Ras/Raf/MEK/ERK pathway.

Interference with Nitric Oxide (NO) and Angiogenesis

A key component of this compound's anti-metastatic effect is its anti-angiogenic activity. This is believed to be mediated, in part, by its ability to scavenge nitric oxide (NO), a crucial signaling molecule in the formation of new blood vessels (angiogenesis) that supply tumors.

Figure 4. this compound's interference with NO-mediated angiogenesis.

Conclusion

This compound remains a cornerstone compound in the study of non-traditional metal-based anticancer agents. Its unique anti-metastatic properties, mediated through complex interactions with cellular signaling pathways, distinguish it from conventional chemotherapeutics. The successful synthesis and rigorous characterization, employing the methods outlined in this guide, are fundamental first steps for any research into its biological activity and therapeutic potential. While a definitive, published protocol for its synthesis and complete, tabulated characterization data remain somewhat elusive in readily available literature, the information compiled herein provides a robust framework for the scientific community to build upon. Further investigation into its precise molecular targets will continue to advance the development of this promising class of ruthenium-based drugs.

References

- 1. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of the effects of the antimetastatic compound ImH[trans-RuCl4(DMSO)Im] (this compound) on the arthritic rat and on … [ouci.dntb.gov.ua]

- 4. Synthesis and chemical-pharmacological characterization of the antimetastatic this compound-type Ru(III) complexes (Hdmtp)[trans-RuCl4(dmso-S)(dmtp)], (Na)[trans-RuCl4(dmso-S)(dmtp)], and [mer-RuCl3(H2O)(dmso-S)(dmtp)] (dmtp = 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Dawn of a Novel Anti-Metastatic Agent: An In-depth Technical Guide to the Early Discovery and Development of Nami-A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early discovery and development of Nami-A, a pioneering ruthenium-based compound that has carved a unique niche in the landscape of cancer therapeutics. Unlike traditional cytotoxic agents, this compound's primary strength lies in its potent anti-metastatic properties, a characteristic that has garnered significant interest within the scientific community. This document delves into the foundational preclinical data, experimental methodologies, and the molecular pathways influenced by this intriguing molecule.

Genesis and Synthesis

This compound, chemically known as Imidazolium trans-tetrachloro(dimethylsulfoxide)imidazoleruthenate(III), emerged from the exploration of ruthenium complexes as potential alternatives to platinum-based anticancer drugs.[1] The rationale was to develop compounds with novel mechanisms of action and a more favorable toxicity profile. The synthesis of this compound and its analogues generally involves the reaction of a ruthenium(III) precursor with the appropriate ligands in a suitable solvent. While specific, detailed protocols for this compound's synthesis are proprietary, the general approach can be inferred from the synthesis of similar this compound-type complexes.[2]

A representative synthetic approach involves the reaction of a Ru(III) starting material, such as (H(dmso)₂)[trans-RuCl₄(dmso)₂], with an excess of imidazole in an organic solvent. This ligand exchange reaction yields the desired product, which can then be isolated and purified. The improved stability and analytical profile of the imidazolium salt (this compound) over its sodium salt precursor (NAMI) made it the preferred candidate for further development.[1]

Preclinical Pharmacology: A Paradigm Shift in Anti-Cancer Strategy

The most striking feature of this compound is its significant anti-metastatic efficacy coupled with remarkably low cytotoxicity against primary tumor cells.[1] This distinction set it apart from conventional chemotherapeutics like cisplatin, which are highly cytotoxic.[3]

In Vitro Cytotoxicity

This compound has consistently demonstrated low cytotoxic activity across a range of human cancer cell lines. In a comparative study, this compound was found to be, on average, 1053 times less cytotoxic than cisplatin.[3] The cytotoxicity of this compound, unlike cisplatin, does not strongly correlate with its intracellular accumulation but rather with its binding to DNA, although this binding is significantly less than that of cisplatin.[3]

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian | >100 | [4] |

| OVCAR-3 | Ovarian | >100 | [4] |

| AsPC-1 | Pancreatic | >100 | [4] |

| Igrov-1 | Ovarian | >600 | [3] |

| 2008 | Ovarian | >600 | [3] |

| MCF-7 | Breast | >600 | [3] |

| T47D | Breast | >600 | [3] |

| HL-60 | Promyelocytic Leukemia | Not cytotoxic | [5] |

It is noteworthy that some studies have reported cytotoxic effects of this compound in specific leukemia cell lines, suggesting a cell-type-specific activity that warrants further investigation.[6][7]

In Vivo Anti-Metastatic Activity

The hallmark of this compound's preclinical profile is its profound ability to inhibit the formation and growth of lung metastases in various murine tumor models.[8] This effect has been consistently observed in models such as MCa mammary carcinoma.[9]

Experimental Protocol: MCa Mammary Carcinoma Model in CBA Mice

A common in vivo model to assess the anti-metastatic potential of this compound involves the intramuscular or subcutaneous implantation of MCa mammary carcinoma cells into CBA mice.[9][10]

-

Tumor Implantation: A suspension of MCa mammary carcinoma cells (e.g., 1.2 x 10⁶ cells) is implanted into the flank or thigh muscle of female CBA mice.[10]

-

Treatment Regimen: Once the primary tumor reaches a palpable size, treatment with this compound is initiated. A typical regimen involves intraperitoneal (i.p.) or oral administration of this compound at doses ranging from 150 to 600 mg/kg/day for a specified duration, often for consecutive days.[9]

-

Endpoint Analysis: At the end of the study period, mice are euthanized, and the primary tumor and lungs are excised. The primary tumor weight is recorded, and the lungs are examined for the presence and number of metastatic nodules.

This model has been instrumental in demonstrating this compound's ability to significantly reduce lung metastasis weight, even when administered orally.[9]

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice have provided insights into the absorption, distribution, metabolism, and excretion of this compound. Following intravenous administration, this compound exhibits a bi-compartmental distribution.

Table 2: Preclinical Pharmacokinetic Parameters of this compound in CD1 Mice

| Parameter | Value | Unit |

| Dose | 50 | mg/kg (i.v. bolus) |

| α-phase half-life (t½α) | 0.12 | hours |

| β-phase half-life (t½β) | 18.5 | hours |

| Area Under the Curve (AUC) | 13.9 | µg·h/mL |

| Volume of distribution (Vd) | 2.9 | L/kg |

| Clearance (CL) | 3.6 | L/h/kg |

| Data adapted from preclinical studies in CD1 mice.[11] |

These studies indicate a relatively rapid initial distribution phase followed by a slower elimination phase.

Mechanism of Action: Targeting the Tumor Microenvironment

This compound's anti-metastatic effect is not attributed to direct tumor cell killing but rather to its modulation of the tumor microenvironment and key signaling pathways involved in cell invasion and angiogenesis.

Inhibition of Angiogenesis

This compound has been shown to inhibit several key processes in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[12][13] It exerts its anti-angiogenic effects by:

-

Inhibiting endothelial cell proliferation: this compound has a cytostatic effect on endothelial cells, preventing their growth without inducing apoptosis or necrosis.[12]

-

Blocking endothelial cell migration (chemotaxis): The compound inhibits the migration of endothelial cells towards chemoattractants.[12][13]

-

Reducing the secretion of matrix-degrading enzymes: this compound decreases the production of matrix metalloproteinase-2 (MMP-2), an enzyme essential for the breakdown of the extracellular matrix, a critical step in angiogenesis and invasion.[12][13]

Caption: this compound's multifaceted inhibition of angiogenesis.

Modulation of the PKC/Raf/MEK/ERK Signaling Pathway

This compound has been demonstrated to interfere with the Protein Kinase C (PKC)/Raf/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[14] Specifically, this compound inhibits the phorbol 12-myristate 13-acetate (PMA)-induced activation of PKC. This, in turn, abrogates the downstream activation of the Raf/MEK/ERK pathway.[14]

Caption: this compound's inhibitory effect on the PKC/Raf/MEK/ERK signaling cascade.

Experimental Methodologies

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[15][16][17]

-

Cell Seeding: Adherent cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA) to precipitate cellular proteins.

-

Staining: The fixed cells are stained with the SRB dye, which binds to basic amino acids of cellular proteins.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm. The optical density is proportional to the number of viable cells.

Conclusion

The early discovery and development of this compound marked a significant step forward in the quest for novel anti-cancer agents. Its unique profile as a potent anti-metastatic agent with low cytotoxicity challenged the conventional paradigm of cancer drug development. The preclinical data clearly demonstrate its ability to inhibit key processes in metastasis, such as angiogenesis, and to modulate critical signaling pathways. While its clinical development has faced challenges, the foundational research on this compound continues to provide valuable insights for the design of next-generation metal-based drugs targeting the complexities of cancer metastasis. This technical guide serves as a testament to the pioneering work that established this compound as a compound of significant scientific interest and a cornerstone in the field of medicinal inorganic chemistry.

References

- 1. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and chemical-pharmacological characterization of the antimetastatic this compound-type Ru(III) complexes (Hdmtp)[trans-RuCl4(dmso-S)(dmtp)], (Na)[trans-RuCl4(dmso-S)(dmtp)], and [mer-RuCl3(H2O)(dmso-S)(dmtp)] (dmtp = 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of the organic ruthenium anticancer drug this compound is correlated with DNA binding in four different human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of this compound Cytotoxic Effects toward Leukemia Cell Lines: A Slippery Ground Giving Misleading Messages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. This compound is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Pharmacological Effects of the Ruthenium Complex this compound Given Orally to CBA Mice With MCa Mammary Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of endothelial cell functions and of angiogenesis by the metastasis inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of endothelial cell functions and of angiogenesis by the metastasis inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound inhibits the PMA-induced ODC gene expression in ECV304 cells: involvement of PKC/Raf/Mek/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. SRB assay for measuring target cell killing [protocols.io]

- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

NAMI-A: A Technical Guide to Pro-Drug Activation and Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAMI-A, or (ImH)[trans-RuCl₄(DMSO-S)(Im)], is a ruthenium-based anti-cancer pro-drug that has garnered significant attention for its unique anti-metastatic properties. Unlike traditional cytotoxic chemotherapeutics, this compound's mechanism of action is not primarily dependent on direct cell killing but rather on its ability to interfere with the processes of tumor invasion and metastasis. Central to its biological activity is the transformation of the parent compound into its active forms through a series of hydrolysis and, potentially, reduction reactions. This technical guide provides an in-depth exploration of the pro-drug activation and hydrolysis of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the core activation pathways.

This compound is considered a pro-drug because it requires chemical modification in the physiological environment to become active. The primary activation pathway is hydrolysis, a process that is highly dependent on the surrounding pH.[1] At physiological pH (7.4), this compound undergoes rapid hydrolysis, leading to the sequential replacement of its chloride (Cl⁻) and dimethyl sulfoxide (DMSO) ligands with water molecules.[2][3] This process results in the formation of various aquated ruthenium species, which are believed to be the biologically active forms of the drug.[4] These hydrolyzed species exhibit a higher affinity for biological targets, including proteins and nucleic acids, compared to the parent this compound molecule.[1]

In addition to hydrolysis, the reduction of the ruthenium center from Ru(III) to Ru(II) by biological reducing agents such as ascorbic acid and glutathione has been proposed as another activation mechanism.[2][5] This reduction can influence the kinetics of hydrolysis and the binding of this compound to plasma proteins like albumin, which plays a crucial role in its transport and biodistribution.[6][7] The complex interplay between hydrolysis, reduction, and interaction with biological macromolecules ultimately dictates the unique anti-metastatic profile of this compound.

Quantitative Data on this compound Hydrolysis and Protein Binding

The stability and activation of this compound are critically influenced by its environment. The following tables summarize key quantitative data related to its hydrolysis kinetics under different pH conditions and its binding to serum proteins.

| Parameter | pH 3-4 | pH < 6 (First-Order Kinetics) | pH ≥ 6 (Zero-Order Kinetics) | pH 7.4 (Physiological) | Reference |

| Stability | Most Stable | - | - | - | [8] |

| Degradation Kinetics | - | First-Order | Zero-Order | - | [8] |

| Half-life (t½) | - | - | - | ~20 minutes | [1] |

| Disappearance from solution | - | - | - | Within 15 minutes | [2][3][4] |

| Primary Hydrolysis Product | - | Partial DMSO hydrolysis to form [trans-RuCl₄(H₂O)(Him)]⁻ | - | Chloride and DMSO hydrolysis leading to poly-oxo Ru species | [4] |

Table 1: pH-Dependent Hydrolysis Kinetics of this compound. This table illustrates the significant impact of pH on the stability and degradation kinetics of this compound. The compound is most stable in the acidic pH range of 3-4.

| Parameter | Condition | Result | Reference |

| Relative Free Energy of Activation (ΔG°(aq)) for First Hydrolysis | Aqueous Solution | 23.2 kcal/mol | [9] |

| Rate Constant (k) for First Hydrolysis | Aqueous Solution | 6.11 x 10⁻⁵ s⁻¹ | [9] |

| Binding to Human Serum Albumin (HSA) | This compound : HSA ratio of 1:1 | Slightly higher amount of Ru bound to HSA than to Transferrin | [10] |

| Effect of Reduction on Albumin Binding | This compound reduced with ascorbic acid | Facilitates the binding of this compound to serum albumin. Formation of the adduct is favored by low this compound:HSA ratios. | [6][7] |

| Binding to Collagen | In vivo (lungs and kidney) | Selectively binds to collagen of the lung extracellular matrix and type IV collagen of the basement membrane. | [11] |

Table 2: Thermodynamic and Binding Data for this compound and its Adducts. This table provides insights into the energetics of the initial hydrolysis step and the interaction of this compound with key biological proteins.

Experimental Protocols

The study of this compound's activation and hydrolysis relies on a variety of analytical techniques. Below are detailed methodologies for key experiments.

Analysis of this compound Stability and Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to quantify the concentration of this compound over time under various conditions to determine its stability and hydrolysis kinetics.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column is required.

-

Mobile Phase Preparation: A suitable mobile phase consists of 0.50 mM sodium dodecylsulfate in 3% methanol, with the pH adjusted to 2.5 using trifluoromethanesulfonic acid.[12] All solvents should be HPLC grade and degassed before use.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or the desired buffer).

-

For kinetic studies, incubate the this compound solution under the desired conditions (e.g., different pH buffers, temperatures).

-

At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction if necessary (e.g., by acidification or rapid freezing).

-

Dilute the sample to an appropriate concentration with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18, 5 µm particle size.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 358 nm.[12]

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

-

Data Analysis:

-

Generate a calibration curve using standard solutions of this compound of known concentrations.

-

Integrate the peak area corresponding to this compound in the chromatograms of the experimental samples.

-

Calculate the concentration of this compound at each time point using the calibration curve.

-

Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., first-order or zero-order) and calculate the rate constant (k) and half-life (t½).

-

Monitoring this compound Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the species present in solution, allowing for the direct observation of this compound hydrolysis and the formation of its aquated products.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Sample Preparation:

-

Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O or a deuterated buffer solution) to a final concentration suitable for NMR analysis (typically in the millimolar range).

-

The pH of the solution should be carefully adjusted using deuterated acid or base.

-

Transfer the solution to an NMR tube.

-

-

NMR Experiment:

-

Acquire a one-dimensional ¹H NMR spectrum of the freshly prepared sample. This will serve as the time-zero reference.

-

Incubate the NMR tube at the desired temperature (e.g., 37°C) either inside the NMR probe or in a separate temperature-controlled environment.

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Process the NMR spectra (e.g., Fourier transformation, phasing, and baseline correction).

-

Identify the characteristic resonance signals of the parent this compound complex and its hydrolysis products. For example, the disappearance of the DMSO ligand can be monitored by the appearance of a new signal for free DMSO.[3][13]

-

Integrate the signals corresponding to the different species at each time point.

-

The relative integrals can be used to determine the concentration of each species over time, allowing for the elucidation of the hydrolysis pathway and kinetics.

-

Studying this compound Interaction with Proteins by Spectrophotometry and Mass Spectrometry

This protocol outlines a general approach to investigate the binding of this compound to proteins like human serum albumin (HSA).

-

Instrumentation: A UV-Vis spectrophotometer and a mass spectrometer (e.g., ESI-MS or ICP-MS) are needed.

-

Protein Interaction Monitored by UV-Vis Spectrophotometry:

-

Prepare solutions of the protein (e.g., HSA) and this compound in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Record the UV-Vis spectrum of the protein solution alone.

-

Add aliquots of the this compound stock solution to the protein solution and record the spectrum after each addition, allowing for an equilibration period.

-

Monitor changes in the absorbance spectrum, which can indicate binding and potential changes in the coordination sphere of the ruthenium center.

-

-

Analysis of Protein Adducts by Mass Spectrometry:

-

Incubate this compound with the target protein under desired conditions (e.g., specific molar ratios, incubation times, and with or without reducing agents).

-

Separate the protein-NAMI-A adduct from unbound this compound using techniques like size-exclusion chromatography or dialysis.

-

Analyze the purified protein adduct by electrospray ionization mass spectrometry (ESI-MS) to determine the stoichiometry of this compound binding to the protein.

-

Alternatively, use inductively coupled plasma mass spectrometry (ICP-MS) to quantify the amount of ruthenium bound to the protein.

-

Signaling Pathways and Experimental Workflows

The activation of this compound is a multi-step process involving hydrolysis and potential reduction, leading to interactions with various biological molecules. The following diagrams, generated using Graphviz, illustrate these key pathways and workflows.

Caption: pH-Dependent Hydrolysis Pathway of this compound.

Caption: this compound Activation and Biological Interaction Workflow.

Caption: Experimental Workflow for Studying this compound Activation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The hydrolysis of the anti-cancer ruthenium complex this compound affects its DNA binding and antimetastatic activity: an NMR evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ru binding to RNA following treatment with the antimetastatic prodrug this compound in Saccharomyces cerevisiae and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Influence of the binding of reduced this compound to human serum albumin on the pharmacokinetics and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A kinetic study of the chemical stability of the antimetastatic ruthenium complex this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A theoretical study on the hydrolysis process of the antimetastatic ruthenium(III) complex this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of low- and high-molecular-mass components of human serum on this compound binding to transferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of a LC method for pharmaceutical quality control of the antimetastatic ruthenium complex this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

The In Vitro Cytotoxicity of NAMI-A: A Technical Guide for Researchers

An In-depth Examination of the Ruthenium-Based Antimetastatic Agent's Effects on Cancer Cell Lines

NAMI-A, or imidazolium trans-imidazoledimethyl sulfoxide-tetrachlororuthenate, stands as a notable ruthenium-based compound, primarily recognized for its selective anti-metastatic properties rather than direct cytotoxic effects on primary tumors.[1] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound against various cancer cell lines, detailing experimental methodologies, summarizing key quantitative data, and visualizing the implicated signaling pathways.

Quantitative Assessment of In Vitro Cytotoxicity

The in vitro cytotoxicity of this compound is generally low against a wide range of solid tumor cell lines, a characteristic that distinguishes it from traditional cytotoxic chemotherapeutic agents like cisplatin.[2][3] However, some studies have reported notable cytotoxic effects, particularly against leukemia cell lines.[4][5][6] The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a comparative look at this compound's potency across different cancer types. It is important to note that variations in experimental conditions, such as incubation time and the specific cytotoxicity assay used, can influence the observed IC50 values.[7]

Table 1: In Vitro Cytotoxicity (IC50) of this compound on Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| Mammary Carcinoma | MCa | > 100 | Not Specified | SRB | [2] |

| Adenocarcinoma | TS/A | > 100 | Not Specified | SRB | [2] |

| Lewis Lung Carcinoma | LLC | > 100 | Not Specified | SRB | [2] |

| Human Ovarian Carcinoma | Igrov-1 | > 100 | Not Specified | Not Specified | [8] |

| Human Ovarian Carcinoma | 2008 | > 100 | Not Specified | Not Specified | [8] |

| Human Breast Cancer | MCF-7 | > 100 | Not Specified | Not Specified | [8] |

| Human Breast Cancer | T47D | > 100 | Not Specified | Not Specified | [8] |

| Human Promyelocytic Leukemia | HL-60 | Conflicting Data | 72 | MTT | [9] |

| Human Chronic Myelogenous Leukemia | K562 | High Cytotoxicity | Not Specified | Not Specified | [4] |

| Human Leukemia | Various | High Cytotoxicity | Not Specified | Not Specified | [5][6] |

Note: The cytotoxicity of this compound against leukemia cell lines is a subject of debate, with some studies reporting high efficacy and others finding no significant effect.[9] The term "> 100" indicates that the IC50 value is greater than the highest concentration tested, signifying low cytotoxicity.

Experimental Protocols

Accurate assessment of in vitro cytotoxicity and the underlying cellular mechanisms relies on standardized and well-defined experimental protocols. This section details the methodologies for key assays used to evaluate the effects of this compound.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[10]

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[12]

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB solution.

-

Washing: Wash away the unbound dye.

-

Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

-

Absorbance Measurement: Measure the absorbance at approximately 510 nm.

Apoptosis Assay

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis.[13] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[13]

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[14]

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14]

-

Analysis: Analyze the stained cells by flow cytometry.[13] Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[17]

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Treat the cells with RNase A to prevent the staining of RNA.[18]

-

PI Staining: Stain the cells with a solution containing PI.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[18]

Signaling Pathways and Mechanisms of Action

While this compound exhibits low direct cytotoxicity in many cancer cell lines, it does influence several key cellular processes and signaling pathways.

Cell Cycle Arrest

A recurrent observation in the in vitro studies of this compound is its ability to induce a transient cell cycle arrest in the G2/M phase.[2][8] This effect is often observed at concentrations that are not overtly cytotoxic. The arrest is typically reversible after the removal of the compound.[8] The proposed mechanism involves the activation of the ATM/ATR DNA damage response pathway, leading to the phosphorylation and inactivation of the Cdk1/Cyclin B1 complex, which is crucial for mitotic entry.[19]

Figure 1: Proposed pathway for this compound-induced G2/M cell cycle arrest.

Interaction with Metastasis-Related Proteins

This compound's anti-metastatic effect may be linked to its interaction with specific proteins involved in cancer cell invasion and migration. One such target is the Sp1 transcription factor, which is often overexpressed in metastatic tumors.[20] this compound has been shown to react with Sp1, potentially disrupting its structure and its ability to bind to DNA, thereby interfering with the expression of genes that promote metastasis.[20][21]

Figure 2: this compound's interaction with the Sp1 transcription factor.

Effects on Ion Channels in Leukemia Cells

The reported cytotoxicity of this compound in certain leukemia cell lines has been linked to its ability to inhibit the intermediate-conductance calcium-activated potassium channel KCa3.1.[4][5] These channels play a role in regulating the membrane potential and are often overexpressed in cancer cells, where they can influence cell cycle progression and proliferation.[4] Inhibition of KCa3.1 by this compound may disrupt these processes, leading to cell death in sensitive leukemia cells.

Figure 3: Proposed mechanism of this compound cytotoxicity in leukemia cells via KCa3.1 channel inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro effects of this compound on cancer cell lines.

Figure 4: General experimental workflow for in vitro evaluation of this compound.

Conclusion

The in vitro profile of this compound is characterized by low direct cytotoxicity against most solid tumor cell lines, which aligns with its primary designation as an anti-metastatic agent. However, its interactions with cellular machinery are complex, involving the induction of a transient G2/M cell cycle arrest and potential targeting of metastasis-related proteins like Sp1. The conflicting reports on its cytotoxicity in leukemia cell lines, possibly mediated by ion channel inhibition, underscore the need for further investigation into its cell-type-specific effects. This guide provides researchers with a foundational understanding of the in vitro cytotoxicity of this compound, standardized protocols for its evaluation, and insights into its molecular mechanisms of action, thereby facilitating future research and development in the field of metal-based anticancer drugs.

References

- 1. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is highly cytotoxic toward leukaemia cell lines: evidence of inhibition of KCa 3.1 channels - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of this compound Cytotoxic Effects toward Leukemia Cell Lines: A Slippery Ground Giving Misleading Messages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. namsa.com [namsa.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kumc.edu [kumc.edu]

- 15. nanocellect.com [nanocellect.com]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. corefacilities.iss.it [corefacilities.iss.it]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. Hyperphosphorylation Maintenance Drives the Time-Course of G2-M Cell Cycle Arrest after Short Treatment with this compound in KB Cells [arts.units.it]

- 20. This compound preferentially reacts with the Sp1 protein: understanding the anti-metastasis effect of the drug - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

NAMI-A: A Preclinical In-depth Analysis of its Antimetastatic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NAMI-A, or imidazolium trans-imidazoledimethylsulfoxide-tetrachlororuthenate, is a ruthenium-based compound that has garnered significant attention in the field of oncology for its unique antimetastatic properties. Unlike conventional cytotoxic agents, this compound exhibits minimal direct toxicity to primary tumor cells but demonstrates remarkable efficacy in inhibiting the spread of cancer to distant organs, particularly the lungs. This technical guide provides a comprehensive overview of the preclinical data supporting the antimetastatic activity of this compound, with a focus on its mechanism of action, relevant experimental models, and the signaling pathways it modulates.

Core Mechanism of Antimetastatic Action

This compound's antimetastatic effects are not primarily driven by direct killing of cancer cells. Instead, its mechanism is multifaceted, targeting key processes involved in the metastatic cascade.

1. Inhibition of Matrix Metalloproteinases (MMPs): A crucial step in metastasis is the degradation of the extracellular matrix (ECM), which allows cancer cells to invade surrounding tissues and enter the bloodstream. This compound has been shown to inhibit the activity of matrix metalloproteinases, specifically MMP-2 and MMP-9, which are key enzymes in this process.[1]

2. Interaction with the Extracellular Matrix: this compound has a notable affinity for collagen, a major component of the ECM.[1] This interaction is thought to concentrate the drug at sites of tissue remodeling, such as the tumor microenvironment and metastatic niches, thereby enhancing its local antimetastatic activity.

3. Modulation of Cell Adhesion and Motility: The compound has been observed to interfere with cancer cell adhesion and motility. This may be linked to its effects on the cytoskeleton, potentially involving the RhoA signaling pathway, which plays a critical role in cell shape and movement.

4. Interference with Key Signaling Pathways: Emerging evidence points to the modulation of intracellular signaling pathways as a key aspect of this compound's mechanism. Notably, it has been found to interact with the transcription factor Sp1.[2][3] Sp1 is a crucial regulator of genes involved in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in cancer progression and metastasis. By perturbing Sp1 function, this compound can influence the expression of a range of downstream targets, including those involved in the MAPK/ERK pathway.

Data Presentation: Efficacy in Preclinical Models

This compound has demonstrated significant antimetastatic activity in various preclinical cancer models. The following tables summarize the key quantitative data from these studies.

| Preclinical Model | Treatment Regimen | Effect on Primary Tumor Growth | Effect on Lung Metastasis | Reference |

| MCa Mammary Carcinoma | 35 mg/kg/day (i.t.), 6 days | 62% reduction in tumor mass | 60% of animals free of macroscopically detectable metastases | [4][5] |

| MCa Mammary Carcinoma | 35 mg/kg/day (i.p.), 6 days | Not the primary target | As effective as cisplatin in metastasis reduction | [6] |

| Lewis Lung Carcinoma | 35 mg/kg/day (i.p.), 6 days | Less effective than on metastases | Significant reduction in spontaneous lung metastases | [6] |

| TS/A Adenocarcinoma | 35 mg/kg/day (i.p.), 6 days | Not the primary target | As effective as cisplatin in metastasis reduction | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's antimetastatic properties are provided below.

In Vitro Invasion Assay (Modified Boyden Chamber)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

Materials:

-

Boyden chambers with polycarbonate membranes (8 µm pore size)

-

Matrigel basement membrane matrix

-

Cancer cell lines (e.g., MDA-MB-231, HT-1080)

-

Serum-free culture medium

-

Culture medium with chemoattractant (e.g., 10% fetal bovine serum)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Protocol:

-

Thaw Matrigel on ice and dilute to the desired concentration with cold, serum-free medium.

-

Coat the upper surface of the Boyden chamber membranes with the Matrigel solution and allow to solidify at 37°C.

-

Harvest cancer cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Pre-treat the cell suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Add the chemoattractant-containing medium to the lower chamber of the Boyden apparatus.

-

Add the cell suspension to the upper chamber.

-

Incubate the chambers at 37°C in a humidified incubator for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells in several microscopic fields.

-

Calculate the percentage of invasion inhibition relative to the vehicle control.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cancer cells.

Materials:

-

Cancer cell lines

-

Serum-free culture medium

-

This compound

-

SDS-PAGE gels copolymerized with gelatin (1 mg/mL)

-

Sample buffer (non-reducing)

-

Electrophoresis buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

-

Zymogram developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Protocol:

-

Culture cancer cells to near confluence.

-

Wash the cells with serum-free medium and then incubate in serum-free medium with or without various concentrations of this compound for 24-48 hours.

-

Collect the conditioned medium and centrifuge to remove cellular debris.

-

Determine the protein concentration of the conditioned media.

-

Mix equal amounts of protein from each sample with non-reducing sample buffer.

-

Load the samples onto the gelatin-containing SDS-PAGE gel.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel in renaturing buffer to remove SDS and allow the enzymes to renature.

-

Incubate the gel in developing buffer at 37°C for 12-24 hours to allow for gelatin degradation by the MMPs.

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel. Zones of enzymatic activity will appear as clear bands against a blue background.

-

Quantify the band intensity using densitometry.

Mandatory Visualizations

Signaling Pathways

Caption: this compound's multifaceted antimetastatic mechanism of action.

Experimental Workflow

Caption: Workflow for preclinical evaluation of this compound's antimetastatic properties.

Conclusion

This compound stands out as a promising antimetastatic agent with a mechanism of action distinct from traditional cytotoxic chemotherapies. Its ability to inhibit key steps in the metastatic cascade, including ECM degradation and cell invasion, coupled with its modulation of critical signaling pathways, underscores its potential as a valuable component of future cancer therapies. The preclinical data robustly support its efficacy in reducing lung metastases in various tumor models. Further research to fully elucidate its molecular targets and downstream effects will be crucial in optimizing its clinical application and in the development of next-generation antimetastatic drugs.

References

- 1. Sp1 Phosphorylation and Its Regulation of Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound preferentially reacts with the Sp1 protein: understanding the anti-metastasis effect of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound preferentially reacts with the Sp1 protein: understanding the anti-metastasis effect of the drug - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro cell cycle arrest, in vivo action on solid metastasizing tumors, and host toxicity of the antimetastatic drug this compound and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Clinical Trial Results for Nami-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trial results for the ruthenium-based anti-cancer agent, Nami-A. It delves into the experimental protocols, quantitative data from Phase I and II clinical trials, and the elucidated mechanisms of action, including key signaling pathways. This document is intended for an audience with a strong background in oncology, pharmacology, and drug development.

Introduction to this compound

This compound, or (ImH)[trans-RuCl4(DMSO-S)(Im)], is a ruthenium(III) complex that has been investigated for its anti-neoplastic properties. Unlike traditional cytotoxic chemotherapies, preclinical studies have suggested that this compound's primary strength lies in its ability to inhibit tumor metastasis rather than causing direct tumor cell death. This unique profile led to its progression into clinical trials, the initial results of which are detailed herein.

Clinical Trial Data

This compound has been evaluated in Phase I and Phase I/II clinical trials, both as a monotherapy and in combination with the standard chemotherapeutic agent, gemcitabine.

Phase I Monotherapy Trial

A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound as a single agent.

Table 1: Summary of this compound Phase I Monotherapy Trial

| Parameter | Details |

| Patient Population | 24 adult patients with various types of solid tumors.[1] |

| Dosing Regimen | Intravenous (IV) infusion over 3 hours for five consecutive days, repeated every three weeks.[1] |

| Dose Escalation | 12 dose levels ranging from 2.4 to 500 mg/m²/day.[1] |

| Maximum Tolerated Dose (MTD) | 300 mg/m²/day.[2] |

| Dose-Limiting Toxicities (DLTs) | Painful blisters on fingers and toes observed at doses ≥400 mg/m²/day.[2] |

| Adverse Events (AEs) at MTD | Mild to moderate nausea, vomiting, diarrhea, and general malaise. Mild, reversible renal toxicity was seen at the highest doses, with negligible hematological toxicity.[2] |

| Efficacy | One patient with a neuroendocrine tumor showed a partial response (PR), and seven patients with various tumors, including two with non-small cell lung cancer (NSCLC), experienced stable disease (SD) for up to 88 weeks.[2] |

Phase I/II Combination Trial with Gemcitabine

Based on preclinical evidence of synergy and this compound's anti-metastatic potential, a Phase I/II trial was initiated to evaluate this compound in combination with gemcitabine for patients with advanced non-small cell lung cancer (NSCLC) who had previously received first-line therapy.[3][4][5]

Table 2: Summary of this compound and Gemcitabine Phase I/II Trial

| Parameter | Details |

| Patient Population | 32 patients with advanced NSCLC.[1] |

| Dosing Regimen (Phase I) | Dose escalation of this compound (IV infusion over 3 hours on days 1 and 8) with a fixed dose of gemcitabine (1 g/m² on days 1 and 8) in a three-week cycle.[1] |

| Maximum Tolerated Dose (MTD) | 450 mg/m² of this compound.[1] |

| Dose-Limiting Toxicities (DLTs) | Blisters at 600 mg/m².[1] |

| Adverse Events (AEs) at MTD | Grade 2-4 neutropenia and anemia, elevated liver enzymes, transient creatinine elevation, renal toxicity, constipation, and fatigue.[1][2] |

| Efficacy (Phase II) | 15 evaluable NSCLC patients were treated at the MTD. One case of partial remission was observed, and 10 patients had stable disease for at least six to eight weeks. The overall efficacy was considered lower than expected for gemcitabine alone.[2] |

Table 3: Pharmacokinetic Parameters of this compound (Combination Trial) [6]

| Parameter | Value |

| Mean Plasma Clearance (Total this compound) | 0.31 L/h |

| Mean Plasma Clearance (Unbound this compound) | 64.6 L/h |

| Mean Terminal Half-life (Total this compound) | 61.9 h |

| Mean Terminal Half-life (Unbound this compound) | 14.1 h |

Experimental Protocols

Clinical Trial Methodology

-

Toxicity and Adverse Event Grading: Adverse events were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[1] While the specific version is not always stated, CTCAE provides a standardized scale from Grade 1 (mild) to Grade 5 (death).[7][8][9][10]

-

Efficacy Evaluation: Tumor response was assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST).[1][2] This involves standardized measurements of tumor size to categorize response as a complete response, partial response, stable disease, or progressive disease.

-

Pharmacokinetic Analysis: Plasma concentrations of total and unbound ruthenium were measured to determine pharmacokinetic parameters such as clearance and terminal half-life.[6]

Preclinical Mechanistic Studies

-

Invasion Assay: The effect of this compound on tumor cell invasion was assessed using a modified Boyden chamber assay with Matrigel, a reconstituted basement membrane.[2]

-

Zymography: The inhibitory activity of this compound on matrix metalloproteinases (MMPs) was determined by gelatin zymography. This technique involves separating proteins by electrophoresis in a gel containing gelatin. The enzymatic activity of MMPs is visualized as clear bands where the gelatin has been degraded.[2]

-

Nitric Oxide (NO) Scavenging Assay: The ability of this compound to scavenge nitric oxide was evaluated using methods that measure the reduction of nitrite, a stable product of NO, often using the Griess reagent for colorimetric detection.[11][12][13][14]

Mechanisms of Action and Signaling Pathways

This compound's anti-metastatic effect is believed to stem from a combination of mechanisms targeting the tumor microenvironment and specific intracellular signaling pathways.

Inhibition of Angiogenesis and Nitric Oxide Scavenging

This compound has been shown to have anti-angiogenic properties. One proposed mechanism is its ability to scavenge nitric oxide (NO), a key signaling molecule in angiogenesis. By reducing NO bioavailability, this compound can interfere with the formation of new blood vessels that are crucial for tumor growth and metastasis.

Caption: this compound's inhibition of angiogenesis via nitric oxide scavenging.

Modulation of the PKC/Raf/MEK/ERK Signaling Pathway

This compound has been demonstrated to inhibit the Protein Kinase C (PKC)/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is common in cancer. By inhibiting this cascade, this compound can interfere with tumor cell growth and survival.

Caption: this compound's inhibitory effect on the PKC/Raf/MEK/ERK signaling pathway.

Interaction with the Extracellular Matrix

Preclinical studies have shown that this compound can bind to collagen in the extracellular matrix (ECM).[2] This interaction is thought to be a key aspect of its anti-metastatic activity. Furthermore, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[2][15] These enzymes are crucial for the degradation of the ECM, a critical step in tumor invasion and metastasis.

Caption: this compound's inhibition of tumor invasion via MMP inhibition and ECM interaction.

Conclusion

The initial clinical trials of this compound have demonstrated a manageable safety profile, but with limited single-agent efficacy in unselected patient populations. The combination with gemcitabine in NSCLC did not show a significant improvement over gemcitabine alone. However, the unique anti-metastatic mechanism of action, targeting the tumor microenvironment and key signaling pathways, suggests that this compound could have potential in specific, well-defined patient populations or in combination with other targeted therapies. Further research is warranted to identify predictive biomarkers and optimal therapeutic combinations to harness the full potential of this novel ruthenium-based agent.

References

- 1. This compound and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase I/II study with ruthenium compound this compound and gemcitabine in patients with non-small cell lung cancer after first line therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. arts.units.it [arts.units.it]

- 7. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]

- 8. dermnetnz.org [dermnetnz.org]

- 9. UpToDate 2018 [bsgdtphcm.vn]

- 10. dctd.cancer.gov [dctd.cancer.gov]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Metal Complexes as Promising Matrix Metalloproteinases Regulators - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of Nami-A with DNA and Purine Bases: A Technical Guide for Researchers

Abstract